3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE
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Overview
Description
3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives. These intermediates are then reacted with various amines to form the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dipeptidyl peptidase 4, which plays a role in glucose metabolism. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-ylmethylbenzonitrile
- 3-(4-oxoquinazolin-3(4H)-yl)propyl 4-methylbenzenesulfonate
- 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide
Uniqueness
3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C16H11N3O |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-[(4-oxoquinazolin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-12-4-3-5-13(8-12)10-19-11-18-15-7-2-1-6-14(15)16(19)20/h1-8,11H,10H2 |
InChI Key |
INGDPXRFSJLWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC(=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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